molecular formula C6H11NO4 B12003069 2-[(Carboxymethyl)amino]butanoic acid CAS No. 144675-50-3

2-[(Carboxymethyl)amino]butanoic acid

Cat. No.: B12003069
CAS No.: 144675-50-3
M. Wt: 161.16 g/mol
InChI Key: PZPNLEVBOHAOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Carboxymethyl)amino]butanoic acid is an organic compound with the molecular formula C6H11NO4. It is a derivative of butanoic acid, where the amino group is substituted with a carboxymethyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Carboxymethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with amino acids under controlled conditions. One common method is the reaction of butanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Carboxymethyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(Carboxymethyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Carboxymethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 2-[(Carboxymethyl)amino]butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

144675-50-3

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-(carboxymethylamino)butanoic acid

InChI

InChI=1S/C6H11NO4/c1-2-4(6(10)11)7-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

PZPNLEVBOHAOJE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.